![molecular formula C19H23F2N5O3S B5528129 4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine](/img/structure/B5528129.png)
4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine involves multi-step chemical reactions. For example, dihydropyrimidinone derivatives containing piperazine/morpholine moieties were synthesized using a simple and efficient method, indicating the possibility of synthesizing complex molecules through a sequence of carefully designed reactions (Bhat et al., 2018). Additionally, thieno[3,2-d]pyrimidin-4-yl morpholine derivatives, important intermediates, were synthesized through a rapid and green synthetic method, highlighting the importance of environmentally friendly approaches in chemical synthesis (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds similar to the one of interest can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound was determined, showing that the benzene rings bridged by the sulfonamide group are tilted relative to each other, and the morpholine ring adopts a chair conformation (Kant et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving the functional groups present in 4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine can yield various derivatives with potential pharmacological activities. For instance, nucleophilic substitution reactions were used to synthesize new derivatives showing antiproliferative effects against human cancer cell lines (Mallesha et al., 2012).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and potential applications. The crystal structure analysis provides insights into the molecular conformation and intermolecular interactions, which are essential for the compound's physical characteristics (Kant et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of compounds like 4-(2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine, are determined by the functional groups present. Studies on related compounds show how substitutions at certain positions can influence these properties, offering pathways to design compounds with desired chemical behaviors (Yar et al., 2008).
properties
IUPAC Name |
4-[2-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5O3S/c1-14-12-18(24-8-10-29-11-9-24)23-19(22-14)25-4-6-26(7-5-25)30(27,28)15-2-3-16(20)17(21)13-15/h2-3,12-13H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAOFBMVIZETPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{4-[(3,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-methyl-4-pyrimidinyl)morpholine |
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